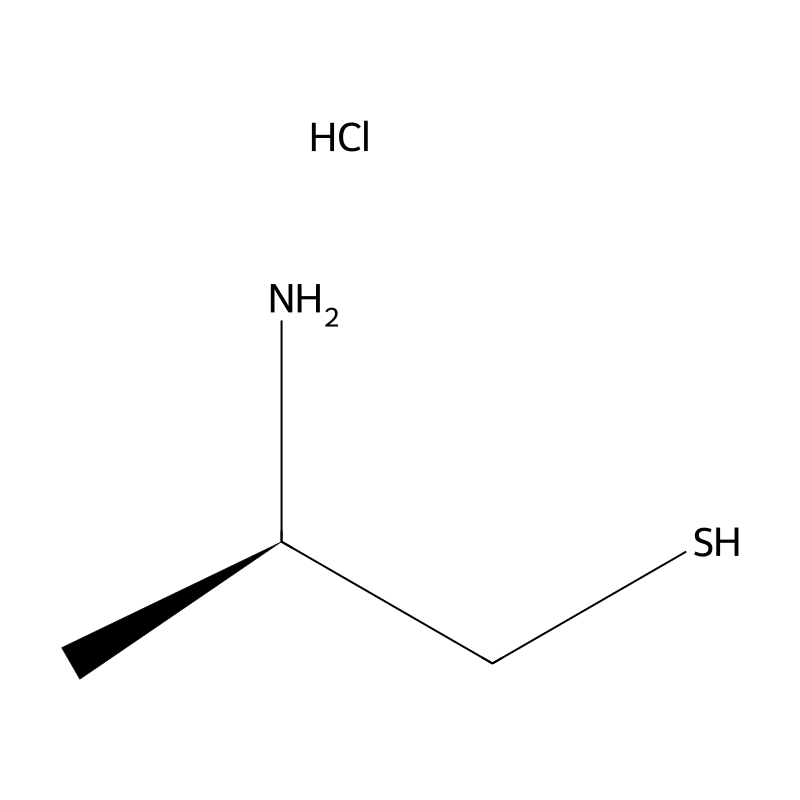(R)-2-Aminopropane-1-thiol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Potential as a Chiral Building Block
The presence of a chiral center and functional groups like amines and thiols makes (R)-2-Aminopropane-1-thiol hydrochloride a potential candidate as a chiral building block in organic synthesis. Chiral building blocks are crucial for creating new molecules with specific spatial arrangements of atoms, essential in drug development and material science [].
(R)-2-Aminopropane-1-thiol hydrochloride, also known as cysteamine hydrochloride, is a chiral compound with the molecular formula C₃H₉NS·HCl. It is characterized by the presence of an amino group and a thiol group, which contribute to its unique chemical properties. This compound appears as a white crystalline solid and has a melting point of approximately 92 °C . The structure consists of a propyl chain with an amino group attached to the second carbon and a thiol group at the first carbon, making it an important building block in organic synthesis.
- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, allowing for the formation of thioethers or thioesters.
- Disulfide Formation: Thiols can oxidize to form disulfides, which are crucial in protein structure and function.
- Michael Addition: The amino group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds, facilitating the synthesis of more complex molecules .
(R)-2-Aminopropane-1-thiol hydrochloride exhibits significant biological activity. It is primarily known for its role as a cysteine precursor and is involved in various metabolic pathways. Notably:
- Antioxidant Properties: The compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.
- Therapeutic
Several methods exist for synthesizing (R)-2-aminopropane-1-thiol hydrochloride:
- Hydrochloric Acid Reaction: A common method involves reacting 2-aminoethanethiol with hydrochloric acid, leading to the formation of the hydrochloride salt.
- Thioether Synthesis: The compound can also be synthesized through thioether formation by reacting appropriate alkyl halides with thiourea derivatives .
- One-Pot Reactions: Recent advancements in synthetic chemistry have introduced one-pot multi-component reactions that simplify the synthesis process while improving yields .
(R)-2-Aminopropane-1-thiol hydrochloride finds applications across various fields:
- Pharmaceuticals: Used in drug formulations for conditions like cystinosis and as a potential treatment for other diseases.
- Biochemistry: Serves as a reagent in biochemical assays and protein modification techniques.
- Material Science: Its thiol functionality allows for applications in polymer chemistry, particularly in creating functionalized polymers through click chemistry .
Interaction studies involving (R)-2-aminopropane-1-thiol hydrochloride focus on its reactivity with biological molecules:
- Protein Modifications: The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that can affect protein function.
- Drug Development: Investigations into how this compound interacts with various receptors and enzymes are ongoing, aiming to elucidate its potential therapeutic effects .
Several compounds share structural similarities with (R)-2-aminopropane-1-thiol hydrochloride. Below is a comparison highlighting their uniqueness:
(R)-2-Aminopropane-1-thiol hydrochloride stands out due to its specific chiral configuration and its established role in therapeutic applications, particularly in treating cystinosis. Its reactivity profile also makes it valuable for bioconjugation and polymer science.







